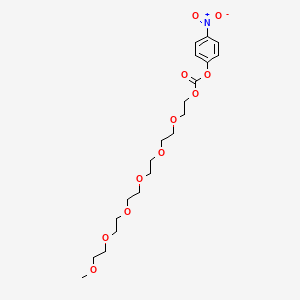

m-PEG7-4-nitrophenyl carbonate

Vue d'ensemble

Description

m-PEG7-4-nitrophenyl carbonate is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in the field of targeted protein degradation, where it facilitates the selective degradation of target proteins by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG7-4-nitrophenyl carbonate typically involves the reaction of monomethoxypolyethylene glycol with p-nitrophenyl chloroformate. This reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG7-4-nitrophenyl carbonate primarily undergoes substitution reactions. The nitrophenyl carbonate group is a good leaving group, making it reactive towards nucleophiles such as amines .

Common Reagents and Conditions

Reagents: Common reagents include amines, such as lysine residues in proteins.

Major Products

The major products of these reactions are urethane linkages formed between the polyethylene glycol chain and the nucleophile .

Applications De Recherche Scientifique

m-PEG7-4-nitrophenyl carbonate is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates the study of protein functions by enabling targeted protein degradation.

Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

Industry: Used in the production of specialized polymers and materials .

Mécanisme D'action

The mechanism of action of m-PEG7-4-nitrophenyl carbonate involves its role as a linker in PROTACs. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methoxypolyethylene glycol succinate N-hydroxysuccinimide

- Methoxypolyethylene glycol maleimide

- O-[(N-Succinimidyl)succinyl-aminoethyl]-O′-methylpolyethylene glycol

Uniqueness

m-PEG7-4-nitrophenyl carbonate is unique due to its specific application in PROTAC synthesis. Its nitrophenyl carbonate group provides a highly reactive site for nucleophilic attack, making it particularly effective in forming stable urethane linkages .

Activité Biologique

m-PEG7-4-nitrophenyl carbonate (m-PEG7-NPC) is a polyethylene glycol (PEG)-based compound that has garnered significant attention in the field of bioconjugation and drug delivery systems. This article explores its synthesis, biological activity, and potential applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of m-PEG7-NPC typically involves the reaction of 4-nitrophenyl chloroformate with mPEG-OH (a hydroxyl-terminated PEG) in an aprotic solvent such as dichloromethane. The general reaction can be summarized as follows:

-

Reagents :

- mPEG-OH

- 4-nitrophenyl chloroformate

- Triethylamine (TEA) as a base

-

Procedure :

- Dissolve mPEG-OH in dichloromethane.

- Add 4-nitrophenyl chloroformate and TEA while stirring.

- Maintain the reaction at room temperature for 24 hours.

- Precipitate the product using cold diethyl ether.

The yield of m-PEG7-NPC is often reported to be over 90%, indicating a highly efficient synthesis process .

m-PEG7-NPC acts primarily as a linker in PROTAC (proteolysis-targeting chimeras) technology, facilitating the targeted degradation of specific proteins within cells. The incorporation of m-PEG7-NPC enhances solubility and stability, which are crucial for effective cellular uptake and subsequent biological activity.

Cytotoxicity and Antiproliferative Activity

A study examining various PEG derivatives, including m-PEG7-NPC, demonstrated that these compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. The results indicated that:

- Cytotoxicity : Compounds containing shorter PEG chains showed greater antiproliferative activity compared to their longer counterparts. Specifically, compounds with a shorter mPEG chain exhibited 2–5 times more potent activity than the parent drug, indicating that the length of the PEG chain can significantly influence biological outcomes .

- IC50 Values : The IC50 values for several conjugates were comparable to or lower than those of standard chemotherapeutic agents, suggesting that m-PEG7-NPC could serve as an effective component in drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

- Stability Studies : In stability assessments, m-PEG7-NPC was shown to significantly increase the physical stability of proteins like human growth hormone (hGH) when stored under various conditions. The addition of amino acid-mPEG derivatives improved stability over time, demonstrating the potential for m-PEG7-NPC to enhance the shelf life and efficacy of biologics .

- Application in PROTACs : Recent research has highlighted the use of m-PEG7-NPC in developing PROTACs targeting specific oncoproteins. These studies reveal that incorporating m-PEG7-NPC into PROTAC designs improves solubility and enhances target engagement, leading to increased protein degradation rates in vitro .

Data Summary

| Property | Value/Observation |

|---|---|

| Synthesis Yield | >90% |

| Cytotoxicity (IC50) | Comparable or more potent than HCPT |

| Stability Improvement | Enhanced stability of hGH over time |

| Application | Effective in PROTAC synthesis |

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVAFMHNSCFAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.